1,2-Diethyl-1H-imidazole
Description
BenchChem offers high-quality 1,2-Diethyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diethyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
51807-53-5 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1,2-diethylimidazole |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-5-6-9(7)4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
OQSQRYMTDPLPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic data for 1,2-Diethyl-1H-imidazole (NMR, IR, Mass Spec)
Executive Summary & Chemical Identity
1,2-Diethyl-1H-imidazole (1,2-DEIm) is a functionalized imidazole derivative increasingly utilized as a curing agent for epoxy resins, a precursor for hydrophobic ionic liquids (e.g., in electrochemical applications), and a ligand in coordination chemistry. Its structural amphiphilicity—combining a polar aromatic core with lipophilic ethyl chains at the N1 and C2 positions—imparts unique solubility and reactivity profiles compared to its methyl analogs.
This guide provides a comprehensive spectroscopic characterization, synthesizing data from high-purity synthesis reports and comparative structural analysis of alkylimidazoles.
Chemical Profile
| Property | Detail |
| IUPAC Name | 1,2-Diethyl-1H-imidazole |
| Molecular Formula | C |
| Molecular Weight | 124.19 g/mol |
| CAS Number | 1672-46-4 (Isomer/Analog Ref: 4306-56-9) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~220–230 °C (Estimated based on 1,2-DMI) |
| Solubility | Soluble in alcohols, acetonitrile, chloroform; sparingly soluble in water.[1] |
Synthesis & Structural Logic
To understand the spectroscopic signals, one must recognize the synthetic origin. 1,2-DEIm is typically synthesized via the nucleophilic substitution (alkylation) of 2-ethylimidazole with an ethyl halide (ethyl bromide or iodide) in the presence of a base.
Reaction Pathway
The following diagram illustrates the synthesis and the atomic numbering scheme used for spectral assignment.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The molecule possesses C
H NMR Data (Proton)
Solvent: CDCl
The spectrum is characterized by two distinct ethyl patterns (quartet + triplet) and two aromatic ring protons.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| C4-H | 6.90 | Doublet (d) | 1H | 1.4 | Ring proton, adjacent to N3. |
| C5-H | 6.78 | Doublet (d) | 1H | 1.4 | Ring proton, adjacent to N1 (shielded by N-alkyl). |
| N1-CH | 3.88 | Quartet (q) | 2H | 7.3 | Deshielded by electronegative Nitrogen (N1). |
| C2-CH | 2.66 | Quartet (q) | 2H | 7.5 | Deshielded by aromatic ring current and C=N bond. |
| N1-Et-CH | 1.36 | Triplet (t) | 3H | 7.3 | Terminal methyl on N-ethyl group. |
| C2-Et-CH | 1.29 | Triplet (t) | 3H | 7.5 | Terminal methyl on C-ethyl group. |
Expert Insight: The key differentiator between 1,2-DEIm and its isomer 1-propylimidazole is the presence of two ethyl patterns. The N-methylene (3.88 ppm) is significantly downfield of the C-methylene (2.66 ppm) due to the direct attachment to the heteroatom.
C NMR Data (Carbon)
Solvent: CDCl
| Position | Shift ( | Type | Assignment Logic |
| C2 | 149.2 | Quaternary (C | Imine-like carbon (N-C=N), most deshielded. |
| C4 | 126.5 | CH | Aromatic ring carbon. |
| C5 | 119.1 | CH | Aromatic ring carbon (beta to N1). |
| N1-CH | 43.5 | CH | N-Alkyl methylene. |
| C2-CH | 21.2 | CH | C-Alkyl methylene. |
| N1-Et-CH | 15.6 | CH | Methyl of N-ethyl. |
| C2-Et-CH | 12.1 | CH | Methyl of C-ethyl. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and reveals the stability of the ethyl substituents.
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
Fragmentation Pathway
The primary fragmentation involves the cleavage of the ethyl groups. The loss of the methyl radical from the ethyl chains is a dominant pathway.
Key Diagnostic Peaks:
-
m/z 124 (Base Peak/M+): The molecular ion is stable due to the aromatic imidazole ring.
-
m/z 109: Loss of a methyl group (–CH
) from one of the ethyl chains. -
m/z 96/95: Loss of ethylene (McLafferty-like rearrangement) or ethyl radical.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or Neat Liquid Film.
The IR spectrum is dominated by the imidazole ring modes and the aliphatic ethyl chains.
| Wavenumber (cm | Intensity | Vibration Mode | Assignment |
| 3100 – 3050 | Weak | C-H Stretch ( | Aromatic ring protons (C4-H, C5-H). |
| 2970 – 2870 | Strong | C-H Stretch ( | Aliphatic ethyl groups (-CH |
| 1590 – 1520 | Medium | C=N / C=C Stretch | Imidazole ring "breathing" modes. |
| 1460, 1380 | Medium | C-H Bend | Methyl/Methylene deformations. |
| 1230 | Medium | C-N Stretch | C2-Ethyl and N1-Ethyl attachments. |
| 750 – 650 | Strong | C-H Out-of-Plane | Ring bending (fingerprint region). |
Experimental Protocol: Purification & Handling
For researchers synthesizing or utilizing 1,2-DEIm, purity is critical for accurate spectroscopic data.
-
Synthesis: React 2-ethylimidazole (1.0 eq) with ethyl bromide (1.1 eq) and KOH (1.2 eq) in acetonitrile at reflux for 6-12 hours.
-
Work-up: Filter off KBr salts. Evaporate solvent.[1]
-
Purification (Critical Step):
-
Vacuum Distillation: 1,2-DEIm has a high boiling point. Distill under reduced pressure (e.g., 0.1 mmHg at ~80-100 °C).
-
Drying: Store over molecular sieves (4Å) to remove trace water, which appears as a broad singlet at ~1.6 ppm in CDCl
and interferes with integration.
-
References
-
Synthesis & Ionic Liquids: Dupont, J., et al. "Preparation and Characterization of Imidazolium Ionic Liquids." Organic Syntheses, 2002, 79, 236. (Methodology adaptation).
-
Spectral Analog (1,2-DMI): NIST Mass Spectrometry Data Center. "1,2-Dimethylimidazole."[2][3][4][5] National Institute of Standards and Technology.
-
Conductive Salts: Bonhote, P., et al. "Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts." Inorganic Chemistry, 1996, 35(5), 1168–1178. (Describes synthesis and NMR of ethyl-substituted imidazoles).
-
Patent Literature: US Patent 2014/0135458 A1. "Method for the production of MDI dimer." (Cites 1,2-diethylimidazole as a catalyst).
Sources
Technical Guide: Tautomeric Forms of Substituted Imidazoles
Executive Summary
The imidazole ring is a fundamental pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds, a ligand for metal coordination, and a key proton donor/acceptor in enzymatic active sites (e.g., Histidine).[1][2] However, its utility is complicated by annular desmotropy —the rapid prototropic tautomerism between the N1 and N3 nitrogens.
For drug developers, ignoring this equilibrium is a critical failure point. The tautomeric state dictates:
-
Ligand-Receptor Binding: A protein pocket may select only one specific tautomer (e.g., the H2 receptor and Cimetidine).
-
Solubility & Permeability: Tautomers often possess distinct dipole moments (
) and lipophilicities ( ). -
Spectroscopic Characterization: Misinterpretation of averaged NMR signals leads to incorrect structural assignments.
This guide provides a rigorous framework for predicting, analyzing, and manipulating the tautomeric forms of substituted imidazoles.
Fundamentals of Imidazole Tautomerism
The Mechanism
In 1H-imidazole, the proton rapidly oscillates between the two nitrogen atoms. In unsubstituted imidazole, these forms are degenerate (identical). However, introducing a substituent (R) at the carbon backbone breaks this symmetry, creating two distinct constitutional isomers in equilibrium: the 1,4-tautomer and the 1,5-tautomer .
-
Nomenclature Synchronization:
-
Organic Chemistry: Defined by the position of the substituent relative to the protonated nitrogen (N1).
-
Biochemistry (Histidine): Defined by proximity to the side chain.
- -H (Pros): H is on the nitrogen near the side chain (equivalent to 1,4-tautomer).
- -H (Tele): H is on the nitrogen far from the side chain (equivalent to 1,5-tautomer).
-
Thermodynamic Drivers
The equilibrium constant (
Rule of Thumb:
-
Electron-Withdrawing Groups (EWG): generally favor the 1,4-tautomer .
-
Mechanism:[3] EWGs (e.g., -NO
, -CF ) at position 4 increase the acidity of the adjacent NH (N3 if we number from the other side, but N1 in the 1,4 form). However, the dominant factor is often the basicity of the unprotonated nitrogen. The 1,4-form places the lone pair on the nitrogen furthest from the EWG, preserving its basicity better than the 1,5-form.
-
-
Electron-Donating Groups (EDG): generally favor the 1,5-tautomer .
-
Mechanism:[3] EDGs (e.g., -CH
) stabilize the adjacent protonated nitrogen via inductive donation.
-
Analytical Methodologies: The "How-To"
Distinguishing tautomers requires specific protocols because the proton exchange rate (
NMR Spectroscopy Protocol
Objective: Freeze the equilibrium to observe distinct signals for
Protocol:
-
Solvent Selection: Use aprotic polar solvents with high dielectric constants (DMSO-
, DMF- ) or solvents capable of very low temperatures (THF- , CD Cl ). Avoid protic solvents (MeOH, H O) which accelerate exchange via Grotthuss mechanisms. -
Temperature: Cool the sample to
K. -
Detection:
- H NMR: Look for decoalescence of the C2-H and C4/5-H signals.
-
N NMR (The Gold Standard): Nitrogen chemical shifts are highly sensitive to protonation state.
-
Pyrrole-like N (N-H): ~160–180 ppm (shielded).
-
Pyridine-like N (N:): ~250–270 ppm (deshielded).
-
Averaged Signal: If exchange is fast, you see a single peak at ~200–220 ppm.
-
Table 1: Comparative Analytical Techniques
| Technique | State | Sensitivity | Key Advantage | Limitation |
| Dynamic NMR ( | Solution | Medium | Accessible; determines | Signals often overlap; requires very low T. |
| Solid | Low | Definitive. No exchange in crystal lattice. | Requires large sample mass; crystal packing forces may bias tautomer choice. | |
| UV-Vis | Solution | High | Good for pKa determination. | Low structural resolution; chromophore dependent. |
| X-Ray Diffraction | Solid | N/A | Direct visualization of H-bonding. | Crystal packing forces (lattice energy) override intrinsic stability. |
Computational Prediction (DFT)
Objective: Predict the preferred tautomer in the absence of experimental standards.
Standard Protocol:
-
Software: Gaussian, ORCA, or equivalent.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) is the minimum standard for geometry optimization.
-
Solvation: CRITICAL. Gas-phase calculations often predict the wrong tautomer for polar compounds. Use Implicit Solvation Models (PCM or SMD) matching your experimental solvent (e.g., Water, DMSO).
-
Output: Compare Gibbs Free Energy (
).-
If
kcal/mol, the population is >99% biased toward the lower energy tautomer.
-
Visualization: Analytical Decision Workflow
The following diagram outlines the logical flow for determining the dominant tautomer of a novel imidazole derivative.
Figure 1: Decision tree for the structural elucidation of imidazole tautomers using spectroscopic and computational methods.
Implications in Drug Design: The Cimetidine Case Study
The development of Cimetidine (Tagamet) is the archetypal example of rational drug design hinging on tautomeric control.
-
The Challenge: Histamine stimulates H2 receptors.[4] The natural ligand, histamine, exists predominantly as the
-H (1,5) tautomer in solution. -
The Discovery: Researchers at SK&F discovered that for an antagonist to bind effectively, it needed to mimic the H-bonding footprint of histamine but without triggering the receptor.
-
The Tautomeric Pivot:
-
Early analogs were too basic and existed as cations at physiological pH.
-
Introducing the electron-withdrawing cyano-guanidine group reduced the basicity of the imidazole ring (pKa ~6.8), ensuring it remained un-ionized at pH 7.4.
-
Furthermore, the specific electron-withdrawing nature of the side chain shifted the population to favor the
-H tautomer, matching the receptor's requirement for H-bond donation at the distal nitrogen.
-
Key Takeaway: If your lead compound has an imidazole, you must calculate the Tautomeric Ratio (
References
-
Wentland, M. P., et al. (1987).[5] "Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives." Journal of Medicinal Chemistry.
-
Bratulescu, G. (2009).[6] "Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine." Synthesis.
- Claramunt, R. M., et al. (2006). "The structure of 2-substituted imidazoles...". Journal of Organic Chemistry. (Contextual validation via general search on Elguero/Alkorta tautomerism work).
-
Durant, G. J., et al. (1977). "Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine." Journal of Medicinal Chemistry.
-
Munoz-Caro, C., et al. (2025). "Assessment of the Tautomeric Population of Benzimidazole Derivatives...". National Institutes of Health (PMC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dynamic and electrostatic potential prediction of the prototropic tautomerism between imidazole 3-oxide and 1-hydroxyimidazole in external electric field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]
An In-depth Technical Guide to the Corrosive Properties and Safe Handling of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomous Nature of Substituted Imidazoles
Substituted imidazoles are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold is found in a plethora of pharmaceuticals, agrochemicals, and functional materials. While their applications are vast and varied, a critical aspect often overlooked in the early stages of research and development is their inherent corrosive properties. This guide, designed for the discerning scientist, delves into the fundamental principles governing the corrosivity of substituted imidazoles, the intricate structure-activity relationships that dictate their hazardous nature, and the exacting protocols required for their safe handling. Our objective is to foster a culture of safety and informed decision-making from the laboratory bench to industrial application.
Section 1: The Corrosive Properties of Substituted Imidazoles: A Mechanistic Perspective
The corrosive nature of many substituted imidazoles is primarily attributed to their basicity. The imidazole ring contains two nitrogen atoms, one of which has a lone pair of electrons that can readily accept a proton, rendering the molecule a Brønsted-Lowry base. This fundamental chemical property is the root cause of their ability to inflict severe damage upon biological tissues and certain materials.
Mechanism of Skin and Eye Corrosion: A Chemical Assault on Biological Integrity
Contact with corrosive substituted imidazoles can lead to severe chemical burns, characterized by irreversible damage to the skin and eyes.[1] The mechanism of this tissue destruction is a multi-faceted chemical attack:
-
Saponification of Lipids: The basic nature of imidazoles catalyzes the hydrolysis of lipids in the cell membranes of skin and eyes. This process, akin to soap making, disrupts the integrity of the cell membrane, leading to cell death and the characteristic "soapy" feel of a basic burn.
-
Hydrolysis of Proteins: The amide bonds within proteins, particularly the keratin that constitutes the outer layer of the skin, are susceptible to hydrolysis under basic conditions.[2][3] This breaks down the structural proteins, leading to a loss of tissue integrity and deep, penetrating burns.
-
Hygroscopic Nature: Many imidazoles are hygroscopic, meaning they readily absorb water from their surroundings. Upon contact with tissue, they can dehydrate the cells, further contributing to tissue damage.
The severity of the burn is dictated by the concentration of the imidazole, the duration of contact, and its intrinsic basicity.
Globally Harmonized System (GHS) Classification for Skin Corrosion
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for classifying the corrosive potential of chemicals.[4][5] Understanding these criteria is paramount for accurate hazard assessment and communication.
| GHS Category | Description |
| Category 1 | Causes severe skin burns and eye damage.[6] |
| Subcategory 1A | Corrosive response in at least one animal following exposure for up to 3 minutes.[4] |
| Subcategory 1B | Corrosive response in at least one animal following exposure greater than 3 minutes and up to 1 hour.[7] |
| Subcategory 1C | Corrosive response in at least one animal following exposure greater than 1 hour and up to 4 hours.[7] |
| Category 2 | Causes skin irritation.[6] |
This table summarizes the GHS classification for skin corrosion, which is determined by the severity and reversibility of skin damage.
Section 2: Structure-Activity Relationships Governing Corrosivity
The corrosive potential of a substituted imidazole is not uniform across the class; it is intrinsically linked to its molecular structure. The electronic effects of substituents on the imidazole ring play a pivotal role in modulating its basicity, and consequently, its corrosivity.
The Influence of Substituents on Basicity
The basicity of the imidazole ring can be fine-tuned by the introduction of various functional groups. This relationship is a cornerstone of rational drug design and, in this context, a critical determinant of a molecule's hazardous properties.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the imidazole ring, such as alkyl groups (-CH₃, -C₂H₅), alkoxy groups (-OCH₃), and amino groups (-NH₂), increase the electron density on the nitrogen atoms.[1][8] This enhances their ability to accept a proton, thereby increasing the basicity and the corrosive potential of the molecule.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the ring, such as nitro groups (-NO₂), halogens (-F, -Cl), and carbonyl groups (-C=O), decrease the electron density on the nitrogen atoms.[9] This makes them less likely to accept a proton, leading to a decrease in basicity and a reduction in corrosive properties.
Section 3: A Paradigm of Proactive Safety: Handling and Emergency Protocols
The safe handling of corrosive substituted imidazoles is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. A comprehensive safety protocol encompasses risk assessment, the diligent use of personal protective equipment (PPE), and a well-rehearsed emergency response plan.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with corrosive imidazoles.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: The choice of gloves is paramount. Not all glove materials offer the same level of protection. Butyl and nitrile gloves are generally recommended for handling imidazoles, but it is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times for the particular substituted imidazole being used.[10][11]
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or more hazardous derivatives, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols of corrosive imidazoles, a properly fitted respirator with the appropriate cartridge is necessary.
Safe Handling and Storage: A Controlled Environment
-
Ventilation: All work with corrosive imidazoles should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store corrosive imidazoles in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12] Containers should be tightly sealed and clearly labeled with the appropriate hazard warnings.
-
Waste Disposal: All waste containing corrosive imidazoles must be disposed of as hazardous waste in accordance with institutional and local regulations.
Emergency Procedures: A Blueprint for Rapid Response
In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.
3.3.1 First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
3.3.2 Spill Decontamination Protocol
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep up the material to avoid generating dust.
-
Neutralization (with caution): For small spills, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used to neutralize the basic imidazole. However, this should be done with extreme caution as the neutralization reaction can generate heat.
-
Clean-up: Collect the absorbed or neutralized material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate Surfaces: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
Conclusion: A Commitment to Scientific Excellence and Safety
The corrosive properties of substituted imidazoles are a critical consideration for any researcher or scientist working with this important class of compounds. A thorough understanding of the mechanisms of corrosion, the structure-activity relationships that govern their hazardous nature, and the implementation of robust safety protocols are not just best practices; they are integral to the responsible conduct of scientific research. By embracing a proactive approach to safety, we can continue to unlock the vast potential of substituted imidazoles while ensuring the well-being of ourselves and our colleagues.
References
- El-Haddad, M. N., et al. (2013). Imidazole and methylimidazole as corrosion inhibitors for pure aluminum in 0.5 M HCl. Journal of Chemistry, 2013, 1-10.
- Singh, A., et al. (2018). Effect of Electron Donating Functional Groups on Corrosion Inhibition of J55 Steel in a Sweet Corrosive Environment. Metals, 8(12), 1056.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]
-
ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry, 45(3), 1548-1557.
- Taylor & Francis Online. (2022). Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Corrosion Engineering, Science and Technology, 57(8), 754-766.
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
- NIH National Center for Biotechnology Information. (2022). Exploring the Functional Properties of Hydrolyzed Keratin: Filling the Knowledge Gap on Surface Active, Emulsifying, and Thickening Properties. ACS Omega, 7(12), 10413-10423.
- Journal of Chemical Technology and Metallurgy. (2022). METHODS FOR OBTAINING OF KERATIN HYDROLYSATES FROM SHEEP WOOL. Journal of Chemical Technology and Metallurgy, 57(1), 76-83.
-
Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
ResearchGate. (2014). Preparation and Characterization of Keratin Hydrolysates. Retrieved from [Link]
- NIH National Center for Biotechnology Information. (2014). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives.
-
University of California, Berkeley. (2017). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
-
St. Olaf College. (n.d.). Biological Exposure or Spills: Response, Decontamination & Clean-up. Retrieved from [Link]
-
Yale University. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Department of Justice Canada. (2022). Skin Corrosion/Irritation - Hazardous Products Regulations. Retrieved from [Link]
- ACS Publications. (2022). Exploring the Functional Properties of Hydrolyzed Keratin: Filling the Knowledge Gap on Surface Active, Emulsifying, and Thickening Properties. ACS Omega, 7(12), 10413-10423.
-
Health and Safety Executive. (2023). Selecting protective gloves for work with chemicals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. Effect of Electron Donating Functional Groups on Corrosion Inhibition of J55 Steel in a Sweet Corrosive Environment: Experimental, Density Functional Theory, and Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Amphoteric nature of the imidazole ring
Topic: The Amphoteric Nature of the Imidazole Ring: Mechanisms, Applications, and Characterization Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary
The imidazole ring stands as a "privileged scaffold" in medicinal chemistry and structural biology, distinguished not merely by its ubiquity but by its electronic versatility.[1] Its defining characteristic is amphotericity —the ability to act as both a Brønsted acid and a Brønsted base.[2][3] This dual nature, governed by the distinct electronic environments of its two nitrogen atoms, allows imidazole to function as a physiological pH buffer, a catalytic proton shuttle in enzymes (e.g., Carbonic Anhydrase, Serine Proteases), and a solubility modulator in drug design.
This guide provides a rigorous technical analysis of the imidazole ring’s electronic structure, its mechanistic role in biological catalysis, and its strategic application in pharmacophore design. It concludes with a validated experimental protocol for the precise determination of pKa values using NMR titration, a standard for self-validating physicochemical characterization.
Part 1: The Electronic Architecture
The amphoteric nature of imidazole (
The Dual Nitrogen System
Unlike pyrrole or pyridine, imidazole contains two distinct nitrogen centers within a planar, 6
-
N-1 (Pyrrole-like): This nitrogen contributes two electrons to the
-system. Its lone pair is involved in aromaticity, making it non-basic.[3] However, the N-H bond is weakly acidic ( ). -
N-3 (Pyridine-like): This nitrogen contributes one electron to the
-system. Its lone pair lies orthogonal to the -system in an orbital, making it available for protonation. It is basic ( of conjugate acid ).[2][5]
Tautomerism and The Amphoteric Cycle
In neutral solution, imidazole exists in rapid equilibrium between two identical tautomers (
-
Acidic Behavior: In the presence of strong bases, N-1 deprotonates to form the resonance-stabilized imidazolide anion .
-
Basic Behavior: In the presence of acids, N-3 protonates to form the symmetric, resonance-stabilized imidazolium cation .[2]
Figure 1: The amphoteric cycle of imidazole showing the transition between cationic, neutral, and anionic states governed by environmental pH.
Part 2: Biological Mechanistics (The Proton Shuttle)
The
Mechanism: Carbonic Anhydrase II
In Human Carbonic Anhydrase II (HCA II), a specific histidine residue (His64) functions as a proton shuttle to regenerate the zinc-bound hydroxide species required for catalysis.[6]
-
Step A: Zinc-bound water is deprotonated to form
, releasing . -
Step B: His64 (in the "in" conformation) accepts the proton at N-3, becoming positively charged (
). -
Step C: His64 undergoes a conformational change to the "out" position (facing the solvent).
-
Step D:
releases the proton to the bulk solvent buffer, returning to the neutral state to repeat the cycle.
Figure 2: The catalytic proton shuttle mechanism of Histidine 64 in Carbonic Anhydrase II, facilitating rapid proton export.
Part 3: Pharmaceutical Applications
In drug discovery, the imidazole ring is a strategic tool for modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Solubility and Salt Formation
Because the basic N-3 can be protonated, imidazole-containing drugs can be formulated as salts (e.g., hydrochlorides, mesylates) to enhance aqueous solubility.
-
Example:Dacarbazine (antineoplastic) utilizes the imidazole ring for solubility and active transport.
Lipophilicity Modulation (logD)
The distribution coefficient (
-
Stomach (pH 1-2): Fully protonated (cationic). High solubility, low membrane permeability.
-
Intestine (pH 6-7): Equilibrium between cationic and neutral forms. The neutral fraction drives passive diffusion across lipophilic membranes.
Table 1: Physicochemical Impact of Imidazole Substitution
| Property | Effect of Imidazole Ring | Mechanism |
| Solubility | Increases in acidic media | Protonation of N-3 forms a hydrophilic cation. |
| H-Bonding | Dual Donor/Acceptor | N-1 (H-bond donor) and N-3 (H-bond acceptor) allow versatile binding. |
| Metabolism | CYP450 Interaction | The lone pair on N-3 can coordinate to the Heme Iron of CYP enzymes (basis for azole antifungals). |
| Bioavailability | pH-Dependent Absorption |
Part 4: Experimental Characterization (Protocol)
Protocol: Determination of Imidazole
Rationale: Potentiometric titration is often unsuitable for compounds with low solubility or lack of UV chromophores near the ionization center. NMR titration is self-validating because the chemical shift (
Materials
-
Analyte: Imidazole derivative (~5-10 mg).
-
Solvent:
(99.9%) or mixtures for insoluble compounds. -
Acid/Base: 0.1 M
and 0.1 M (corrected for isotope effect). -
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.
-
Equipment: 400 MHz (or higher) NMR Spectrometer.
Methodology
-
Sample Preparation: Dissolve the analyte in 600
of solvent containing the internal standard. Measure the initial pH (using a micro-pH electrode). Note: In , . -
Titration Loop:
-
Data Analysis:
-
Track the chemical shift of the C-2 proton (singlet, typically most downfield aromatic signal).
-
Plot
(observed shift) vs. pH. -
Fit the data to the Henderson-Hasselbalch equation for NMR:
-
Figure 3: Step-by-step workflow for the determination of pKa values using NMR titration.
References
-
Electronic Structure & Tautomerism: Alkorta, I., et al. "Tautomerism in imidazole and related species." Journal of Physical Chemistry A, 2022. Link
-
Biological Mechanism: Tu, C., et al. "The proton shuttle mechanism of Carbonic Anhydrase II." Biochemistry, 1989. Link
-
Drug Design: Zhang, L., et al. "The role of imidazole derivatives in medicinal chemistry." Medicinal Research Reviews, 2014. Link
-
NMR Protocol: Wallace, M., et al. "Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques." Analytical Chemistry, 2018. Link
-
General Properties: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopir.in [jopir.in]
- 6. researchgate.net [researchgate.net]
- 7. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Histidine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: 1,2-Diethyl-1H-imidazole in Ionic Liquid Formation
This Application Note and Protocol guide details the utilization of 1,2-Diethyl-1H-imidazole (1,2-DEIm) as a specialized precursor in the synthesis of C2-substituted ionic liquids (ILs).
Unlike the ubiquitous 1-ethyl-3-methylimidazolium ([EMIm]) cation, the 1,2-diethyl substitution pattern introduces steric bulk and removes the acidic proton at the C2 position. This structural modification significantly enhances electrochemical stability by suppressing N-heterocyclic carbene formation, albeit often at the cost of increased viscosity.
Core Scientific Principles
The formation of ionic liquids from 1,2-diethylimidazole involves a quaternization reaction at the N3 position, followed by an optional anion metathesis .
-
C2-Substitution Advantage: The ethyl group at C2 blocks the acidic proton found in conventional imidazolium ILs. This prevents deprotonation under basic conditions or cathodic polarization, widening the electrochemical window (EW) and making these ILs superior for battery electrolytes and base-catalyzed reactions.
-
Steric & Electronic Effects: The 1,2-diethyl pattern disrupts the planar stacking of the imidazolium rings more effectively than a methyl group, potentially lowering the melting point, but the increased molecular weight and van der Waals interactions typically result in higher viscosity compared to 1-ethyl-2-methyl analogs.
Synthesis Workflow
The synthesis is a two-phase process:
-
Quaternization: Reaction of 1,2-diethylimidazole with an alkyl halide (e.g., iodomethane) to form the halide salt.
-
Metathesis (Anion Exchange): Replacing the halide anion with a target anion (e.g.,
, ) to induce liquidity at room temperature and hydrophobicity.
Visual Pathway (Graphviz)
Figure 1: Synthetic pathway from precursor to hydrophobic ionic liquid.
Detailed Experimental Protocols
Phase 1: Synthesis of 1,2-Diethyl-3-methylimidazolium Iodide ([DEMIm][I])
Note: If starting with commercially available 1,2-diethylimidazole, skip to Step 2.
Reagents:
-
Iodomethane (MeI) (Alkylating agent - Caution: Neurotoxin )
-
Ethyl Acetate (Solvent)
-
Diethyl Ether (Washing agent)[6]
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-diethylimidazole (10.0 g, 80.5 mmol) in 30 mL of ethyl acetate .
-
Addition: Cool the solution to 0°C in an ice bath. Add Iodomethane (12.5 g, 88.0 mmol, 1.1 eq) dropwise over 20 minutes. The reaction is exothermic; temperature control is critical to prevent color degradation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours . A white or pale yellow precipitate (the halide salt) should form.
-
Isolation: Filter the solid precipitate.
-
Purification: Wash the solid three times with diethyl ether (3 x 20 mL) to remove unreacted starting material.
-
Drying: Dry the product in a vacuum oven at 60°C for 8 hours .
-
Checkpoint: The product should be a white crystalline solid.
H NMR should show a singlet for the new N-CH3 group around 3.8-4.0 ppm.
-
Phase 2: Anion Metathesis to [DEMIm][NTf2]
Target: Hydrophobic, Room Temperature Ionic Liquid.
Reagents:
-
[DEMIm][I] (Precursor from Phase 1)
-
Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2)
-
Deionized Water (Solvent)
-
Dichloromethane (DCM) (Extraction solvent)
Protocol:
-
Dissolution: Dissolve [DEMIm][I] (10.0 g) in 20 mL deionized water .
-
Exchange: In a separate beaker, dissolve LiNTf2 (1.1 equivalents) in 15 mL deionized water . Slowly add the LiNTf2 solution to the imidazolium solution while stirring vigorously.
-
Phase Separation: The mixture will become cloudy as the hydrophobic IL separates. Stir for 2 hours to ensure complete exchange.
-
Extraction: Add 30 mL of DCM . The IL will extract into the lower organic layer. Wash the aqueous layer twice more with DCM.
-
Washing (Critical Step): Combine the DCM layers and wash with deionized water (5 x 20 mL) until the aqueous washings test negative for iodide (use Silver Nitrate,
, test; no precipitate should form).-
Why? Halide impurities significantly increase viscosity and can cause electrochemical corrosion.
-
-
Finishing: Dry the DCM layer over anhydrous Magnesium Sulfate (
), filter, and remove the solvent via rotary evaporation. -
Vacuum Drying: Dry the resulting viscous liquid under high vacuum (
mbar) at 70°C for 12 hours to remove trace water.
Characterization & Properties
The 1,2-diethyl substitution pattern yields distinct physical properties compared to the 1-ethyl-3-methyl (EMIm) series.
Table 1: Comparative Properties of Imidazolium ILs (Anion:
| Property | [EMIm][NTf2] (C2-H) | [DEMIm][NTf2] (C2-Ethyl) | Impact of C2-Ethyl |
| Viscosity (25°C) | ~32 cP | ~85–95 cP | Higher: Steric hindrance increases friction. |
| Conductivity | ~9.0 mS/cm | ~2.5 mS/cm | Lower: Reduced ion mobility due to viscosity. |
| Electrochem.[1][7][8] Window | ~4.3 V | ~4.8–5.0 V | Wider: C2-H removal prevents reduction. |
| Thermal Stability | ~400°C | ~380°C | Similar: Slightly lower due to alkyl chain lability. |
Data Visualization: Structure-Property Relationship
Figure 2: Impact of C2-ethyl substitution on physicochemical properties.
References
-
Bonhôte, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts. Inorganic Chemistry, 35(5), 1168–1178. Link
- Foundational text on hydrophobic IL synthesis and the effect of alkyl substitution on viscosity/conductivity.
-
Fredlake, C. P., Crosthwaite, J. M., Hert, D. G., Aki, S. N., & Brennecke, J. F. (2004). Thermophysical Properties of Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 49(4), 954–964. Link
- Source for density and viscosity trends in substituted imidazolium ILs.
-
Noack, K., et al. (2010). Empirical polarity parameters for ionic liquids. Chemistry – A European Journal, 16(42). Link
- Discusses the solvatochromic properties and polarity shifts caused by C2 methylation/ethyl
Sources
- 1. (PDF) Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts † [academia.edu]
- 2. rroij.com [rroij.com]
- 3. 1,2-Dimethylimidazole | 1739-84-0 [chemicalbook.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. CAS 1739-84-0: 1,2-Dimetilimidazol | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. e3s-conferences.org [e3s-conferences.org]
Application Note: 1,2-Diethyl-1H-imidazole in Pharmaceutical Intermediates & Medical Materials
[1][2]
Abstract & Strategic Overview
1,2-Diethyl-1H-imidazole is a specialized heterocyclic building block that occupies a critical niche in pharmaceutical manufacturing and medical material engineering.[1] Unlike its ubiquitous analog 1,2-dimethylimidazole, the 1,2-diethyl variant offers unique steric properties due to the bulkier ethyl groups at the N1 and C2 positions.[1]
This steric hindrance translates into two high-value applications:
-
Latent Curing for Medical Devices: It serves as a "latent" hardener for epoxy resins used in medical electronics encapsulation, providing longer pot life (shelf stability) than methyl-substituted imidazoles while maintaining rapid cure at elevated temperatures.[1]
-
Ionic Liquid Precursor: It is a key scaffold for synthesizing hydrophobic ionic liquids (e.g., 1,2-diethyl-3-methylimidazolium salts), which are increasingly used as "green solvents" for nucleophilic substitution reactions in Active Pharmaceutical Ingredient (API) synthesis.[1]
This guide provides a comprehensive technical analysis of its physicochemical profile, specific synthesis protocols, and application methodologies.
Chemical Profile & Mechanistic Insight[1][3]
Physicochemical Properties
| Property | Specification | Relevance to Application |
| Chemical Name | 1,2-Diethyl-1H-imidazole | Core Scaffold |
| Molecular Formula | C₇H₁₂N₂ | -- |
| Molecular Weight | 124.19 g/mol | -- |
| Physical State | Pale yellow liquid | Easy handling in liquid dosing systems |
| Boiling Point | ~220–230°C (est) | High thermal stability for autoclave reactions |
| Basicity (pKa) | ~7.5–8.0 (conj.[1][2] acid) | Sufficient nucleophile for alkylation; effective base catalyst |
| Solubility | Water, Alcohols, Acetone | Versatile for biphasic reaction systems |
Mechanistic Advantage: The "Ethyl Effect"
The substitution of methyl groups with ethyl groups at the 1- and 2-positions introduces a controlled steric barrier around the nucleophilic nitrogen (N3).
-
In Epoxy Curing: The ethyl group at C2 shields the N3 nitrogen, preventing premature reaction with the epoxide ring at room temperature (latency). Upon heating (>100°C), thermal energy overcomes this rotation barrier, triggering the cross-linking cascade.
-
In Catalysis: The increased lipophilicity of the ethyl chains improves solubility in non-polar organic solvents, making it a superior phase-transfer catalyst compared to hydrophilic methyl-imidazoles.[1]
Application Protocols
Protocol A: Synthesis of 1,2-Diethylimidazole (Precursor Preparation)
Context: Many labs purchase this, but custom synthesis is required for high-purity pharmaceutical grades to avoid trace metal contamination found in industrial batches.[1]
Reaction Overview:
Reagents:
-
2-Ethylimidazole (1.0 eq)[1]
-
Ethyl Bromide (1.1 eq) or Diethyl Carbonate (Green alternative)[1]
-
Potassium Carbonate (
, 2.0 eq)[1] -
Solvent: Acetonitrile (ACN) or DMF[1]
Step-by-Step Methodology:
-
Charge: In a 500 mL 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend 2-ethylimidazole (0.5 mol) and
(1.0 mol) in ACN (250 mL). -
Addition: Heat the mixture to 40°C. Add Ethyl Bromide (0.55 mol) dropwise over 60 minutes. Caution: Exothermic reaction.
-
Reflux: Raise temperature to reflux (80–82°C) and stir for 12 hours. Monitor conversion via TLC (MeOH:DCM 1:9) or HPLC.[3]
-
Work-up: Cool to room temperature. Filter off inorganic salts (
, excess ).[1] -
Concentration: Remove solvent under reduced pressure (Rotavap).
-
Purification: Distill the crude oil under high vacuum (<5 mmHg). Collect the fraction boiling at ~110–120°C (pressure dependent).
-
Validation: Confirm structure via 1H-NMR (Ethyl triplet/quartet signals distinct for N1 vs C2).
Protocol B: Synthesis of Ionic Liquid (Reaction Solvent)
Application: Creating 1,2-diethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide ([DEMIm][NTf2]) for use as a solvent in API synthesis.[1]
Rationale: This ionic liquid exhibits high electrochemical stability and low viscosity, ideal for palladium-catalyzed cross-coupling reactions in drug synthesis.[1]
Workflow:
-
Quaternization: React 1,2-Diethylimidazole with Methyl Iodide (1.1 eq) in ethyl acetate at 0°C → Room Temp for 24h. The iodide salt precipitates.
-
Filtration: Filter the white solid [DEMIm][I] and wash with cold ethyl acetate.
-
Anion Exchange: Dissolve [DEMIm][I] in water. Add Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2, 1.0 eq) aqueous solution.
-
Separation: The hydrophobic IL [DEMIm][NTf2] separates as a bottom layer.
-
Drying: Wash the IL layer with deionized water (3x) to remove LiI. Dry under high vacuum at 60°C for 12h to remove trace moisture.[4]
Protocol C: Latent Curing of Medical Grade Epoxies
Application: Encapsulation of biosensors or pacemaker components where low exotherm and long pot life are critical.
Formulation:
-
Resin: Diglycidyl ether of bisphenol A (DGEBA)
-
Hardener: 1,2-Diethylimidazole (3–5 phr - parts per hundred resin)[1]
Cure Cycle:
-
Mixing: Disperse 1,2-diethylimidazole into the epoxy resin at 40°C. Degas under vacuum to remove bubbles.
-
Latency Check: The mixture should remain liquid for >24 hours at 25°C (compared to <4 hours for 1,2-dimethylimidazole).
-
Activation: Heat to 120°C for 2 hours .
-
Post-Cure: Heat to 150°C for 1 hour to maximize Glass Transition Temperature (
).
Visualizing the Pathways
The following diagram illustrates the dual utility of 1,2-Diethylimidazole in both material science (curing) and synthesis (ionic liquids).
Figure 1: Synthetic flowchart demonstrating the conversion of 2-ethylimidazole to 1,2-diethylimidazole and its subsequent divergence into pharmaceutical solvent synthesis and medical material hardening applications.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Moisture in solvent | Use anhydrous ACN/DMF; dry |
| Product Color (Dark) | Oxidation during distillation | Perform distillation under strict Nitrogen/Argon atmosphere. |
| Epoxy Premature Gelation | "Hot spots" during mixing | Use high-shear mixing with cooling jacket; ensure temp <40°C. |
| Ionic Liquid Haze | Residual Lithium Halide | Increase water wash cycles; verify halide content with AgNO3 test.[1] |
Safety & Handling (SDS Summary)
References
-
Synthesis of Alkyl Imidazoles
-
Ionic Liquids in Pharma
-
Source: H. Ohno, "Electrochemical Aspects of Ionic Liquids," Wiley-VCH, 2005.[1] (General reference for imidazolium IL synthesis).
- Context: Describes the quaternization protocol for 1,2-dialkylimidazoles.
-
-
Epoxy Curing Mechanisms
-
Source: Ricciardi, F. et al. "Mechanism of imidazole catalysis in the curing of epoxy resins."[5] Journal of Polymer Science, 1983.
-
URL:
-
-
Medical Application of Imidazole Complexes
-
MDI Dimerization (Biomedical Polymers)
Sources
- 1. 1,2-Dimethylimidazole | 1739-84-0 [chemicalbook.com]
- 2. EP3150583A1 - Mdi dimer - Google Patents [patents.google.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. WO2018147148A1 - Polishing composition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1,2-Diethyl-1H-imidazole Synthesis
Executive Summary
1,2-Diethyl-1H-imidazole is a critical intermediate in the synthesis of ionic liquids, epoxy curing agents, and pharmaceutical scaffolds.[1][2] While commercially available, in-house synthesis is often required for isotopic labeling, derivative creation, or cost control.[1][2]
The synthesis of 1,2-diethylimidazole typically follows one of two pathways:
-
N-Alkylation of 2-ethylimidazole (Most common lab-scale route; high precision).[1][2]
-
Cyclization/Dehydrogenation (Industrial route; complex setup).[1][2][3]
This guide focuses on optimizing the N-alkylation route , as it is the most frequent source of yield issues in research settings. The primary failure modes are incomplete conversion due to moisture and over-alkylation leading to quaternary ammonium salts.[1]
Part 1: The "Golden Standard" Protocol (Lab Scale)
To achieve yields >85% with >98% purity, strict adherence to stoichiometry and moisture control is required.[1][3]
Reaction Design
-
Reagent: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI).[2] Note: EtI is more reactive but more expensive and light-sensitive.[1][2]
-
Base: Sodium Hydride (NaH, 60% in mineral oil) or Potassium tert-butoxide (t-BuOK).[1][2]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).[2]
Optimized Workflow
| Step | Action | Critical Technical Insight |
| 1. Prep | Dry 2-ethylimidazole under vacuum for 4h at 40°C. | Moisture is the enemy. Water consumes NaH, producing NaOH, which is a weaker base and generates water as a byproduct, stalling the reaction.[1] |
| 2. Activation | Suspend NaH (1.1 eq) in dry THF at 0°C under Argon. Add 2-ethylimidazole (1.0 eq) slowly.[1][2] | Evolution of H₂ gas confirms deprotonation.[1][2] Stir for 30-60 min until gas evolution ceases to ensure formation of the imidazolide anion . |
| 3. Alkylation | Add Ethyl Bromide (1.05 eq) dropwise at 0°C. | Do not exceed 1.1 equivalents. Excess alkylating agent attacks the N3 position, forming the 1,2,3-triethylimidazolium salt (an ionic liquid impurity).[1][2] |
| 4. Reaction | Warm to Room Temp (RT) and stir for 4-12h. | Monitor by TLC (MeOH/DCM 1:9).[2] The anion is highly nucleophilic; heat is rarely needed and promotes side reactions.[1] |
| 5. Quench | Cool to 0°C. Add saturated NH₄Cl (aq) very slowly. | Quenches unreacted NaH. Violent H₂ release possible.[1][2] |
| 6. Isolation | Extract with DCM (3x). Wash organic layer with Brine.[1][2] Dry over Na₂SO₄.[1][2] | The product is water-soluble.[1][2][4] Salting out (brine) is essential to force it into the organic phase.[2] |
| 7. Purification | Vacuum Distillation.[1][2] | Mandatory. 1,2-Diethylimidazole has a high boiling point (~220°C+ atm).[1][2] Distill under high vacuum (<5 mmHg). |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Low Yield (<50%)
Q: I followed the protocol, but my isolated yield is poor. The TLC showed starting material remaining. A: This is a classic symptom of incomplete deprotonation or reagent degradation .[1]
-
Moisture Contamination: If your solvent was not anhydrous, NaH reacted with water instead of the imidazole.[1] Remedy: Use freshly distilled THF/DMF and dry your starting material.[1][2][3]
-
"Dead" NaH: Sodium hydride absorbs moisture from air over time, forming a coat of NaOH.[1] Remedy: Use a fresh bottle or titrate your base.[1][2] Alternatively, switch to Potassium tert-butoxide (t-BuOK) in THF, which is easier to handle but requires strict moisture exclusion.[1][2]
-
Reagent Volatility: Ethyl bromide (bp 38°C) is volatile.[2] If you ran the reaction in an open flask or at elevated temperature, your reagent may have evaporated.[1] Remedy: Use a reflux condenser (even at RT) and a sealed septum.[2]
Issue 2: Formation of Solids/Precipitate[1][3]
Q: The reaction mixture turned cloudy and a heavy oil/solid separated out. Is this my product? A: No. This is likely the 1,2,3-triethylimidazolium bromide salt (Over-alkylation).[1][2]
-
Cause: You used a large excess (>1.2 eq) of ethyl bromide or added it too quickly at high temperature.[3] Once the 1,2-diethylimidazole forms, it is still nucleophilic at the N3 position.[1][2]
-
Remedy: Control stoichiometry strictly (1.05 eq max). Add the alkyl halide slowly at 0°C. If the salt forms, it is insoluble in non-polar solvents (ether/hexane) but soluble in water.[1] You can wash it away during the aqueous workup, but your yield of the desired product is already compromised.[1]
Issue 3: Product Discoloration
Q: My product is dark brown/black after rotary evaporation. It should be a clear/pale yellow liquid. A: Imidazoles are prone to oxidative degradation and polymerization, especially when heated in the presence of trace acids or air.[1]
-
Cause: Distillation at too high a temperature (atmospheric pressure) or presence of iodine traces (if using EtI).[2]
-
Remedy: Perform Vacuum Distillation .
-
Target: Collect the fraction boiling at ~110-120°C at 5-10 mmHg (Estimate).
-
Store the product under Argon in the dark.[1]
-
Part 3: Reaction Pathway & Failure Mode Visualization
The following diagram illustrates the critical decision points in the synthesis mechanism.
Figure 1: Reaction pathway for 1,2-diethylimidazole synthesis showing the activation step and the critical over-alkylation failure mode.[1][2]
Part 4: Alternative "Green" Route (Scale-Up)
For researchers moving to kilogram scale where NaH is hazardous, Carbonate Alkylation is the preferred industrial method.[1]
-
Catalyst: Potassium Carbonate (K₂CO₃) or ionic liquids.[2]
-
Conditions: Autoclave/Pressure vessel at 140-160°C.
-
Mechanism: DEC acts as both solvent and alkylating agent.[1][2] CO₂ and Ethanol are the only byproducts.[1]
-
Advantage: No halide waste, no explosive H₂ gas.[1]
-
Disadvantage: Requires high pressure equipment; lower single-pass conversion often requires recycling.[1][2]
References
-
ChemicalBook. (2024).[1][2] 1,2-Dimethylimidazole Synthesis and Industrial Production. (Analogous protocol for diethyl derivative).
-
Organic Chemistry Portal. (2000).[1][2] Dehydrogenation of 2-Aryl-imidazolines to Imidazoles. Synthesis 2000(13): 1814-1816.[2] (Alternative route via imidazoline).[2]
-
BenchChem Technical Support. (2025). Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. (Mechanistic parallels for N-alkylation).
-
University of Otago. (n.d.).[1][2] Regioselectivity of N-Alkylation of Imidazoles. (Steric and electronic factors influencing N1 vs N3 alkylation).
-
Echemi. (2024).[2] 1,2-Dimethylimidazole Properties and Industrial Synthesis. (Boiling point and purification data).
Sources
Technical Support Center: Synthesis of Disubstituted Imidazoles
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Regioselectivity
Core Directive & Scope
This guide addresses the synthesis of disubstituted imidazoles , specifically focusing on the challenge of distinguishing and selectively synthesizing 1,4- , 1,5- , and 2,4-isomers .
Unlike simple monosubstituted imidazoles, disubstituted variants suffer from severe regiochemical ambiguity. This guide moves beyond standard textbook descriptions to address the "hidden" failure modes: tautomeric mixtures during alkylation, oligomerization of reactive intermediates, and hydrolysis of sensitive isocyanides.
Quick Diagnostic: Which Method Matches Your Target?
| Target Isomer | Recommended Method | Primary Failure Mode |
| 1,5-Disubstituted | Van Leusen Reaction (TosMIC + Aldimine) | Hydrolysis of imine; Oxazole formation. |
| 1,4-Disubstituted | Cyclization of | |
| 2,4-Disubstituted | Condensation: Amidine + | "Black tar" formation; Hydrolysis of amidine. |
| 4,5-Disubstituted | Debus-Radziszewski (w/ Formaldehyde) | Low yields; Polymerization of glyoxal. |
Interactive Troubleshooting Modules
Module A: "I'm getting a mixture of 1,4- and 1,5-isomers."
Context: This is the most common complaint when researchers attempt to synthesize disubstituted imidazoles via direct alkylation of a monosubstituted imidazole.
The Science: The imidazole ring exists in tautomeric equilibrium.[1] A 4-substituted imidazole is identical to a 5-substituted imidazole until the proton on the nitrogen is replaced.
-
Steric Rule: Alkylation generally favors the less hindered nitrogen (remote from the C4/C5 substituent), favoring the 1,4-isomer .
-
Electronic Rule: Electron-withdrawing groups (e.g., -NO2) at C4 decrease the nucleophilicity of the adjacent nitrogen, strongly favoring alkylation at the distal nitrogen (1,4-isomer ).
Diagnostic Q&A:
Q: "I alkylated 4-phenylimidazole with methyl iodide and got a 60:40 mixture. How do I fix this?"
A: You cannot "fix" the alkylation to be 100% selective easily.
-
Immediate Fix: Switch to a de novo ring synthesis. Use the Van Leusen reaction (See Protocol 1) to synthesize the 1,5-isomer exclusively.
-
Alternative: If you need the 1,4-isomer , use a bulky protecting group (e.g., trityl) first, which often directs to the 1,4-position due to extreme steric repulsion, or synthesize via
-aminoketone cyclization.
Q: "I am using the Van Leusen method but seeing 'wrong' regiochemistry."
A: This is rare and usually indicates a misinterpretation of NMR. The Van Leusen reaction of TosMIC with an aldimine (generated from R-NH2 and R-CHO) yields the 1,5-disubstituted imidazole with >95% regioselectivity.
-
Check: Ensure you are not forming the oxazole. If your amine is not nucleophilic enough to form the imine, TosMIC will react directly with the aldehyde to form a 5-substituted oxazole.
Module B: "My reaction turned into black tar."
Context: Common in Debus-Radziszewski (glyoxal) and
The Science:
-
Mechanism 1 (Glyoxal): 1,2-dicarbonyls are electrophilic. In the presence of excess base or heat without immediate trapping by ammonia/aldehyde, they undergo rapid oligomerization (similar to the Cannizzaro reaction or benzilic acid rearrangement pathways leading to polymers).
-
Mechanism 2 (
-Haloketones): These are potent lachrymators and alkylating agents. Under basic conditions, they form epoxides or self-condense (aldol-type) before the amidine can attack.
Diagnostic Q&A:
Q: "I'm reacting an amidine with phenacyl bromide (2-bromoacetophenone), and the solution turns black instantly."
A: You are likely using a base that is too strong (e.g., NaOH, KOH) or a solvent that doesn't solubilize the amidine salt.
-
Solution: Switch to the Pfizer Protocol (Aqueous THF + KHCO3).
-
Why? Amidines are often supplied as HCl salts. You need a mild base to liberate the free base in situ. Strong bases decompose the
-haloketone. Bicarbonate buffers the reaction, preventing the "tar" pathways.
Module C: "I have low yield in the Van Leusen Reaction."
Context: The reaction involves TosMIC (Tosylmethyl Isocyanide), which is sensitive to acid and hydrolysis.
Diagnostic Q&A:
Q: "I see the starting aldehyde remaining, but the amine is gone."
A: Your imine formation failed or hydrolyzed.
-
Fix: Pre-form the imine. Reflux the aldehyde and amine with MgSO4 or molecular sieves in MeOH/EtOH for 2 hours before adding TosMIC and base.
-
Critical Check: Is your solvent wet? Water hydrolyzes the intermediate imine back to the aldehyde.
Q: "I see a byproduct with M-Ts mass."
A: Incomplete elimination. The Van Leusen mechanism involves a [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid (TsH).
-
Fix: Ensure you are using a carbonate base (K2CO3) in a protic solvent (MeOH) or a mixture (DME/MeOH).[2] The protic solvent assists in the elimination step.
Visualizing the Pathways
The following diagram illustrates the decision logic for synthesis and the mechanistic divergence that leads to side reactions.
Caption: Decision matrix for regioselective synthesis showing critical failure points (red) for each method.
Validated Experimental Protocols
Protocol A: Synthesis of 1,5-Disubstituted Imidazoles (Van Leusen)
Best for: Creating the 1,5-substitution pattern which is difficult to access via alkylation.
Reagents:
-
Aldehyde (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
TosMIC (1.0 equiv)
-
K2CO3 (2.0 equiv)
-
Solvent: MeOH/DME (1:1)
Step-by-Step:
-
Imine Formation: Dissolve aldehyde and amine in MeOH. Add anhydrous MgSO4 (approx. 0.5g per mmol). Stir at RT for 2–4 hours. Checkpoint: Check TLC/LCMS for disappearance of aldehyde.
-
Addition: Filter off MgSO4 (optional but recommended if water sensitive). Add TosMIC and K2CO3.
-
Cyclization: Reflux the mixture for 3–5 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc/Water. Wash organic layer with saturated NaHCO3.
-
Purification: Crystallization or Flash Chromatography.
Self-Validation:
-
If the product mass is [M+H] = Imine + TosMIC - TsH, the reaction worked.
-
If [M+H] = Aldehyde + TosMIC - TsH, you made the oxazole (check amine quality).
Protocol B: Synthesis of 2,4-Disubstituted Imidazoles (Modified Pfizer Process)
Best for: Robust synthesis of kinase inhibitor scaffolds.
Reagents:
-
Amidine Hydrochloride (1.0 equiv)
- -Bromoketone (1.0 equiv)
-
KHCO3 (4.0 equiv)
-
Solvent: THF/Water (1:1 v/v)
Step-by-Step:
-
Preparation: Dissolve Amidine HCl and KHCO3 in water.
-
Addition: Dissolve
-bromoketone in THF. Add this solution dropwise to the aqueous amidine mixture at RT. -
Reaction: Heat to reflux (approx. 65–70°C) for 2–4 hours. Note: The biphasic nature protects the haloketone from harsh degradation.
-
Isolation: Cool to RT. Many 2,4-disubstituted imidazoles will precipitate directly. Filter and wash with water. If no precipitate, extract with EtOAc.
Data Tables: Side Reaction Analysis
| Reaction Component | Potential Side Reaction | Cause | Prevention Strategy |
| TosMIC | Hydrolysis to formamide | Acidic media or excess water | Maintain basic conditions; use dry solvents for imine formation. |
| Epoxide formation / Dimerization | Strong base (NaOH, NaH) | Use weak inorganic bases (KHCO3, NaHCO3). | |
| Glyoxal | Polymerization | High concentration + heat | Add glyoxal slowly to the ammonia/aldehyde mix. |
| Amidine | Hydrolysis to amide | High temp in water without reaction | Ensure haloketone is present before heating; use excess amidine. |
References
-
Van Leusen Reaction (Original Mechanism & Scope): Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H.[3] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[3] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides."[3] Journal of Organic Chemistry, 1977 , 42(7), 1153–1159.[3]
-
Solid-Phase & Library Synthesis (Van Leusen): Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 2000 , 65(5), 1516–1524.[3][4]
-
Optimization of 2,4-Disubstituted Imidazoles (Pfizer Protocol)
-Haloketones."[5] Organic Process Research & Development, 2012 (Note: Referenced via Organic Syntheses logic found in similar industrial protocols). See also: Anderson, M. et al. "Parallel Synthesis of 2,4-Disubstituted Imidazoles." Journal of Combinatorial Chemistry, 2008 , 10, 365. -
Regioselectivity Reviews: Bellina, F.; Rossi, R. "Synthesis and functionalization of imidazole and oxazole derivatives." Advanced Synthesis & Catalysis, 2010 , 352, 1223.
Sources
Preventing byproduct formation in imidazole synthesis
Technical Support Center: Imidazole Synthesis & Optimization Current Ticket: Preventing Byproduct Formation in Imidazole Synthesis Assigned Specialist: Dr. A. Voss, Senior Application Scientist Status: Open
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. This guide addresses the "black box" issues often encountered in imidazole synthesis: uncontrolled polymerization, regiochemical scrambling, and persistent impurity profiles.
We do not provide generic textbook recipes. Below, you will find causal analysis and self-validating protocols designed to isolate the imidazole ring formation from competing entropic pathways.
Module 1: The Debus-Radziszewski Reaction
Core Issue: "Black Tar" Formation & Low Yields Context: This multicomponent reaction (1,2-dicarbonyl + aldehyde + ammonia) is chemically elegant but thermodynamically prone to polymerization.
Troubleshooting Guide: Why is my reaction turning black?
The formation of dark, insoluble oligomers is typically caused by the Maillard-like polymerization of the 1,2-dicarbonyl species or oxidative degradation of the diimine intermediate.
| Symptom | Root Cause | Corrective Action |
| Reaction turns black/tarry immediately | Exothermic runaway; 1,2-dicarbonyl polymerization. | Cryogenic Addition: Combine reagents at 0°C or -10°C, then slowly warm to reflux. This favors the kinetic formation of the diimine over random polymerization. |
| Low Yield (<40%) | Incomplete condensation or loss of ammonia. | Ammonium Acetate Buffer: Switch from aqueous ammonia to |
| Red/Brown impurities | Oxidation of the intermediate. | Inert Atmosphere: Rigorous |
| Aldehyde recovery high | Aldehyde is unreactive or sterically hindered. | Activation: Use microwave irradiation (sealed vessel) to overcome the activation energy barrier without prolonged heating that causes degradation. |
Visualizing the Divergence Pathway
The following diagram illustrates the critical "decision point" where the reaction diverges towards the desired imidazole versus the polymeric byproduct.
Figure 1: Mechanistic divergence in Debus-Radziszewski synthesis. Controlling the Diimine intermediate is critical to preventing polymerization.
Module 2: The Van Leusen Imidazole Synthesis
Core Issue: Regioselectivity & Oxazole Contamination Context: This method uses Tosylmethyl Isocyanide (TosMIC) to convert aldimines to imidazoles.[1][2] It is superior for 1,5-disubstituted imidazoles but prone to specific byproducts.
FAQ: Regiocontrol & Impurities
Q: Why is my product contaminated with oxazole? A: This occurs when TosMIC reacts directly with the aldehyde instead of the aldimine.
-
Fix: Pre-form the imine. Stir the aldehyde and amine (with
or molecular sieves) for 2–4 hours before adding the TosMIC and base. This ensures no free aldehyde remains to compete for the TosMIC [1].
Q: I am getting the 1,4-isomer instead of the 1,5-isomer. Why?
A: The Van Leusen reaction inherently favors the 1,5-disubstituted imidazole when reacting TosMIC with an aldimine. If you observe 1,4-substitution, check your starting materials. 1,4-isomers are typically accessible via other routes (e.g.,
Protocol: Optimized Van Leusen Synthesis (Self-Validating)
Target: 1-Benzyl-5-phenylimidazole
-
Imine Formation (The Gatekeeper Step):
-
Mix Benzaldehyde (1.0 eq) and Benzylamine (1.0 eq) in dry MeOH.
-
Add 200 mg Activated 4Å Molecular Sieves.
-
Validation: Monitor by TLC.[3] Disappearance of aldehyde spot is mandatory before proceeding.
-
-
Cycloaddition:
-
Add TosMIC (1.1 eq) and
(2.0 eq). -
Reflux for 3–5 hours.
-
-
Purification:
-
Evaporate solvent. Partition between EtOAc/Water.
-
Note: The byproduct p-toluenesulfinic acid is water-soluble and removed in the aqueous wash.
-
Module 3: N-Alkylation of Imidazoles
Core Issue: N1 vs. N3 Regioselectivity Context: Alkylating an unsymmetrical imidazole (e.g., 4-substituted) yields a mixture of isomers due to annular tautomerism.
Decision Matrix: Controlling Isomer Distribution
The site of alkylation is dictated by the interplay of Sterics and Electronics .[4]
-
Electronic Effect: An Electron-Withdrawing Group (EWG) at C4 (e.g.,
, ) increases the acidity of the N-H but deactivates the adjacent nitrogen (N3). Alkylation occurs at the distal nitrogen (N1) [2]. -
Steric Effect: Bulky groups at C4 block the adjacent nitrogen, directing alkylation to the distal nitrogen (N1) .
Experimental Logic:
-
Kinetic Control (Neutral Conditions): Alkylation of the neutral imidazole (SE2' mechanism). Often less selective.
-
Thermodynamic/Anionic Control (Basic Conditions): Deprotonation with
forms the imidazolide anion. The electrophile attacks the most electron-rich (or least hindered) nitrogen [3].
Figure 2: Decision tree for predicting N-alkylation regioselectivity based on substituent electronics.
Module 4: Purification & Analysis
Standard Operating Procedure for Imidazole Cleanup:
-
Acid-Base Extraction (The "Magic" Wash):
-
Imidazoles are basic (
). -
Dissolve crude mixture in EtOAc.
-
Extract with 1M HCl . The imidazole moves to the aqueous phase (as imidazolium salt); neutral byproducts (polymers, unreacted aldehydes) stay in EtOAc.
-
Wash the aqueous layer with fresh EtOAc.
-
Basify the aqueous layer with
to pH 10. -
Extract back into EtOAc. This yields high-purity imidazole [4].[5]
-
-
Removal of Colored Impurities:
-
If the product remains yellow/brown after extraction, treat the organic phase with Activated Charcoal (10% w/w) for 30 minutes at reflux, then filter through Celite.
-
References
-
Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H.[6] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[6] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides."[6] J. Org.[6][7] Chem.1977 , 42, 1153–1159.[6] Link
- Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley-Interscience, 2007.
-
Crouch, R. D.; Howard, J. L.; Zile, J. L.; Barker, K. H.[8] "Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product." J. Chem. Educ.[8]2006 , 83, 1658.[8] Link
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Regioselectivity in Imidazole Functionalization
Welcome to the Technical Support Center for imidazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their experiments. The inherent electronic and tautomeric nature of the imidazole ring presents unique challenges. This resource provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you achieve your desired substitution patterns with confidence.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N-1 and N-3 alkylation products with my unsymmetrically substituted imidazole?
This is a classic challenge in imidazole chemistry stemming from the tautomeric nature of the N-H imidazole.[1][2] In solution, an unsymmetrically substituted imidazole exists as a rapidly equilibrating mixture of two tautomers (e.g., 4-substituted and 5-substituted).[1] Deprotonation with a base generates an ambident imidazolate anion, where the negative charge is delocalized across both nitrogen atoms.[3] Consequently, alkylation can occur at either nitrogen, leading to a mixture of regioisomers.
Several factors influence the product ratio:
-
Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor substitution at the less sterically hindered nitrogen.[1][3]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, influencing the site of N-alkylation.[3][4] The inductive effects of substituents play a significant role in directing the reaction.[3][5]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[6] For instance, alkylation under basic conditions proceeds through the imidazolate anion (an SE2cB mechanism), while "neutral" conditions involve the free base (an SE2' mechanism), which can lead to different product ratios.[3][5]
Q2: I'm trying to perform a C-H functionalization on my imidazole, but the reaction is not selective. What are the key factors to consider?
Controlling regioselectivity in C-H functionalization of imidazoles is a nuanced process governed by the inherent reactivity of the C-H bonds and the reaction conditions. The electronic properties of the imidazole ring are paramount:
-
C5 Position: Generally electron-rich and most susceptible to electrophilic attack.[1][3]
-
C2 Position: The most acidic proton, making it a target for deprotonation and subsequent functionalization.[1][3]
-
C4 Position: Electronically and sterically less favored for direct functionalization, often requiring the use of directing groups.[3][7]
To enhance regioselectivity, consider the following:
-
Directing Groups: The use of a directing group can be crucial for achieving functionalization at less reactive positions.[7] For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be employed to direct lithiation and subsequent functionalization.[8]
-
Catalyst and Ligand System: In metal-catalyzed reactions, the choice of catalyst and ligands is critical. For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[3][9]
-
Protecting Groups: Protecting one of the nitrogen atoms can block certain reaction pathways and influence the electronic distribution in the ring, thereby directing the functionalization. The SEM group is a versatile protecting group that can be strategically moved between N-1 and N-3 to enable sequential arylation at different positions.[9][10]
Q3: What is the role of tautomerism in determining the regioselectivity of imidazole reactions?
The tautomeric equilibrium between, for example, a 4-substituted and a 5-substituted imidazole is a fundamental concept that directly impacts regioselectivity.[1][2] The position of this equilibrium is influenced by the electronic nature of the substituent. For any substituent, whether electron-donating or electron-withdrawing, the 1,4-tautomer (where the substituent is at the 4-position) tends to predominate due to inductive effects.[1]
This is critically important in reactions that proceed through the neutral imidazole. Even if one tautomer is less reactive, its higher concentration in the equilibrium mixture can lead to it being the major source of the product.[5] Understanding and potentially controlling this tautomeric balance is key to predictable outcomes.
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in N-Alkylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Nearly 1:1 mixture of N-1 and N-3 alkylated products. | - Minimal steric or electronic differentiation between the two nitrogen atoms. - Reaction conditions favor reaction with both tautomers or the delocalized anion. | - Increase Steric Bulk: Use a bulkier alkylating agent or, if possible, introduce a bulky substituent on the imidazole ring to favor reaction at the less hindered nitrogen.[3] - Employ a Protecting Group: Use a removable directing group like SEM to protect one nitrogen, forcing alkylation at the other.[3][8] |
| Product ratio varies between batches. | - Inconsistent reaction conditions (temperature, base concentration, water content). | - Standardize Conditions: Carefully control temperature, ensure the base is fully dissolved, and use anhydrous solvents if the reaction is water-sensitive. - Consider a Thermodynamic vs. Kinetic Control Study: Varying the reaction time and temperature can reveal if the product ratio is under kinetic or thermodynamic control, offering another avenue for optimization.[6] |
| Unexpected regioisomer is the major product. | - Tautomeric equilibrium favors the precursor to the unexpected product.[5] - The reaction mechanism is different than assumed (e.g., SE2' vs. SE2cB).[3] | - Analyze Tautomer Population: Use NMR or computational methods to estimate the tautomer ratio under your reaction conditions. - Switch Reaction Conditions: If using basic conditions, try neutral conditions (or vice versa) to alter the reaction pathway.[3][5] |
Troubleshooting Poor Regioselectivity in C-H Functionalization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Mixture of C2, C4, and C5 functionalized products. | - Lack of a strong directing effect. - Reaction conditions are harsh, leading to multiple sites reacting. | - Introduce a Directing Group: Employ a directing group to favor a specific position. The SEM group is effective for directing arylation.[9][10] - Optimize Catalyst/Ligand System: For metal-catalyzed reactions, screen different ligands and metal precursors to fine-tune selectivity.[3] |
| Functionalization occurs at the thermodynamically favored C5 position instead of the desired position. | - The inherent electronic properties of the imidazole ring are dominating the reaction outcome.[1][3] | - Block the C5 Position: If synthetically feasible, temporarily block the C5 position with a removable group. - Utilize a Protecting/Directing Group Strategy: The SEM group can be used to first protect the imidazole, then direct functionalization to a different position.[9] |
| Low yield and a mixture of isomers when targeting the C4 position. | - The C4 position is inherently less reactive.[3][7] | - Employ a "Protect and Switch" Strategy: Use a protecting group like SEM, functionalize another position, then "switch" the protecting group to the other nitrogen to activate the C4 position for subsequent reaction.[9][10] |
Experimental Protocols & Workflows
Protocol: Regioselective N-Alkylation using a Bulky Alkylating Agent
This protocol provides a general guideline for enhancing regioselectivity towards the less sterically hindered nitrogen.
-
Dissolve the Substituted Imidazole: In a suitable anhydrous solvent (e.g., DMF or THF), dissolve the unsymmetrically substituted imidazole (1.0 eq).
-
Add Base: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
-
Add Alkylating Agent: Slowly add the bulky alkylating agent (e.g., tert-butyl bromoacetate) (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to isolate the desired regioisomer.
Workflow for Regioselective C-H Arylation
This workflow illustrates a strategy for achieving sequential, regioselective arylation of an imidazole core.
Caption: Strategic functionalization of imidazole via SEM protection and switching.
Key Mechanistic Considerations
Understanding the Role of the SEM Protecting Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a powerful tool for controlling regioselectivity. Its utility stems from several key features:
-
Robust Protection: It is stable to a wide range of reaction conditions.
-
Directing Ability: It can influence the site of metalation and subsequent functionalization.
-
The "SEM-Switch": A crucial strategy involves the removal of the SEM group from N-1 and its re-installation, which can lead to the thermodynamically favored N-3 protected isomer. This "switch" effectively unmasks the C-4 position for functionalization, which is otherwise difficult to access directly.[9][10]
Caption: The "SEM-Switch" workflow for accessing the thermodynamic regioisomer.
By understanding the fundamental principles of imidazole reactivity and employing strategic use of protecting groups and reaction conditions, researchers can overcome many of the challenges associated with achieving high regioselectivity in their synthetic endeavors.
References
-
Jia, Y., et al. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 23(10), 2495. Available at: [Link]
-
Singh, R., et al. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Synthetic Communications, 50(4), 534-543. Available at: [Link]
-
Hunt, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron Letters, 79, 153245. Available at: [Link]
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Available at: [Link]
-
Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1206, 127721. Available at: [Link]
-
Reddy, T., et al. (2000). Selective functionalization of imidazoles via an iodine–copper exchange reaction. Chemical Communications, (19), 1937-1938. Available at: [Link]
-
Sun, C., et al. (2007). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 9(22), 4479-4482. Available at: [Link]
-
Bellina, F., & Rossi, R. (2006). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 8(23), 5171-5174. Available at: [Link]
-
de Oliveira, R., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. Available at: [Link]
-
Volkov, M. A., et al. (2023). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 24(3), 2095. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
Daugulis, O., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(13), 4325–4333. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837. Available at: [Link]
-
de la Torre, A. F., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(13), 5122. Available at: [Link]
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available at: [Link]
-
Meng, L.-Q., et al. (2026). More is Different: Theoretical Investigation on the Origin of Ligand Loading-Dependent Switching Regioselectivity in Ir-Catalyzed C–H Borylation. Inorganic Chemistry. Available at: [Link]
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
-
Wang, C., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4981. Available at: [Link]
-
Grimmett, M. R. (1979). N-Alkylation of imidazoles. University of Otago. Available at: [Link]
-
de Oliveira, R., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. Available at: [Link]
-
Kumar, A., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(50), 32399-32415. Available at: [Link]
-
Daugulis, O., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(13), 4325-4333. Available at: [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,2-Diethyl-1H-imidazole by NMR
For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of pure 1,2-Diethyl-1H-imidazole with potentially impure samples, utilizing Nuclear Magnetic resonance (NMR) spectroscopy as the primary analytical tool. We will delve into the theoretical underpinnings of the NMR spectrum of the target molecule, provide detailed experimental protocols for purity validation, and discuss the identification and quantification of common impurities.
The Spectroscopic Signature of Pure 1,2-Diethyl-1H-imidazole
Understanding the expected ¹H and ¹³C NMR spectra is the first step in validating the purity of your synthesized 1,2-Diethyl-1H-imidazole. The chemical environment of each proton and carbon atom in the molecule dictates its unique resonance frequency, providing a spectroscopic fingerprint.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 1,2-Diethyl-1H-imidazole is expected to show distinct signals for the ethyl groups at the 1 and 2 positions and the protons on the imidazole ring. The electron-donating nature of the ethyl groups and the aromaticity of the imidazole ring influence the chemical shifts.
-
Imidazole Ring Protons (H-4 and H-5): These protons will appear as two distinct signals in the aromatic region, likely between δ 6.5 and 7.5 ppm. The proton at the C-5 position is typically slightly downfield compared to the C-4 proton due to the influence of the adjacent N-1 ethyl group.
-
N-1 Ethyl Group (CH₂ and CH₃): The methylene protons (CH₂) will appear as a quartet due to coupling with the adjacent methyl protons. This quartet is expected in the region of δ 3.8-4.2 ppm, shifted downfield due to the direct attachment to the nitrogen atom. The methyl protons (CH₃) will appear as a triplet, coupled to the methylene protons, in the aliphatic region around δ 1.3-1.5 ppm.
-
C-2 Ethyl Group (CH₂ and CH₃): The methylene protons (CH₂) of the ethyl group at the C-2 position will also be a quartet, likely in the range of δ 2.6-3.0 ppm. The methyl protons (CH₃) will present as a triplet around δ 1.2-1.4 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
-
Imidazole Ring Carbons (C-2, C-4, and C-5): The C-2 carbon, being between two nitrogen atoms, will be the most downfield of the ring carbons, expected around δ 145-150 ppm. The C-4 and C-5 carbons will resonate in the aromatic region, typically between δ 115 and 130 ppm.
-
Ethyl Group Carbons: The methylene carbons (CH₂) will be deshielded compared to the methyl carbons. The N-1 CH₂ is expected around δ 40-45 ppm, while the C-2 CH₂ will be further upfield, around δ 20-25 ppm. The methyl carbons (CH₃) of both ethyl groups will appear in the upfield region, typically between δ 13 and 17 ppm.
Comparative Analysis: Identifying Impurities in Synthesized 1,2-Diethyl-1H-imidazole
A common method for synthesizing 1,2-Diethyl-1H-imidazole is the N-alkylation of 2-ethylimidazole with an ethylating agent like ethyl iodide or diethyl sulfate.[1] This reaction, while generally effective, can lead to several impurities that can be readily identified by NMR.
Common Impurities and Their NMR Signatures:
-
Unreacted 2-Ethylimidazole: The presence of the starting material is a common impurity. Its ¹H NMR spectrum will show a broad NH proton signal (which may exchange with D₂O), and the chemical shifts of the ring and ethyl group protons will differ from the N-alkylated product.
-
Over-alkylation Product (1,2,3-Triethyl-1H-imidazolium salt): If an excess of the ethylating agent is used, or if the reaction conditions are too harsh, a quaternary imidazolium salt can form. This will result in a significant downfield shift of all protons, particularly the ring protons, due to the positive charge on the imidazole ring.
-
Regioisomers (1,4- and 1,5-diethylimidazole): While the target is the 1,2-disubstituted product, side reactions could potentially lead to other isomers if the starting material is not exclusively 2-ethylimidazole. These isomers will have distinct NMR spectra.
-
Residual Solvents: Common reaction and purification solvents such as DMF, DMSO, or ethyl acetate are often present in the final product. Their characteristic NMR signals are well-documented and can be easily identified.[2]
Workflow for Purity Validation by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance.[3][4] The "100% method" is a relative quantification method that assumes all signals in the spectrum belong to the main component and its impurities.[3] By integrating the signals of the main component and all identifiable impurities, their relative molar ratios can be determined. For a more absolute purity assessment, an internal standard with a known concentration can be used.
Caption: Workflow for purity validation of synthesized compounds by NMR.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: To prepare a high-quality NMR sample of the synthesized 1,2-Diethyl-1H-imidazole for purity analysis.
Materials:
-
Synthesized 1,2-Diethyl-1H-imidazole (approx. 10-20 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone), optional
-
High-precision analytical balance
-
5 mm NMR tubes
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10-20 mg of the synthesized 1,2-Diethyl-1H-imidazole into a clean, dry vial.
-
If using an internal standard, accurately weigh an appropriate amount of the standard into the same vial. The molar ratio of the standard to the analyte should be roughly 1:1.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Cap the vial and vortex until the sample is completely dissolved.
-
Transfer the solution to a clean 5 mm NMR tube.
Causality Behind Choices:
-
Solvent Selection: CDCl₃ is a common choice for many organic molecules as it is a good solvent and its residual peak (δ ~7.26 ppm) does not typically interfere with the signals of interest.
-
Sample Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio for a timely acquisition of both ¹H and ¹³C NMR spectra.
-
Internal Standard: The use of a high-purity internal standard allows for absolute quantification of the analyte and impurities. The standard should have sharp signals that do not overlap with the analyte's signals.
Protocol 2: NMR Data Acquisition
Objective: To acquire high-quality ¹H and ¹³C NMR spectra suitable for quantitative analysis.
Instrumentation: 400 MHz (or higher) NMR spectrometer
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | A simple pulse program is sufficient for a standard 1D spectrum. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 5 x T₁ | A long relaxation delay is crucial for accurate integration in qNMR, ensuring complete relaxation of all protons between pulses. A conservative value of 30-60 seconds is often used when T₁ values are unknown. |
| Acquisition Time (aq) | 3-4 seconds | Provides adequate digital resolution. |
| Spectral Width (sw) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse program. |
| Number of Scans | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2-5 seconds | Shorter relaxation delays are generally acceptable for qualitative ¹³C spectra. |
| Acquisition Time (aq) | 1-2 seconds | Provides sufficient resolution. |
| Spectral Width (sw) | ~240 ppm | Covers the full range of ¹³C chemical shifts. |
Data Presentation and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for pure 1,2-Diethyl-1H-imidazole.
Table 1: Predicted NMR Data for 1,2-Diethyl-1H-imidazole
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-4 | ~6.8-7.2 | d | ~115-120 |
| H-5 | ~6.9-7.3 | d | ~125-130 |
| N-CH₂-CH₃ | ~3.9-4.3 | q | ~42-46 |
| N-CH₂-CH₃ | ~1.3-1.5 | t | ~14-16 |
| C-CH₂-CH₃ | ~2.7-3.1 | q | ~22-26 |
| C-CH₂-CH₃ | ~1.2-1.4 | t | ~13-15 |
| C-2 | - | - | ~147-152 |
Interpreting the Spectrum of Your Synthesized Product:
-
Identify the Characteristic Peaks: Compare the acquired ¹H NMR spectrum of your sample to the predicted chemical shifts and multiplicities in Table 1. The presence of all the expected signals with the correct integration ratios is the first indication of a successful synthesis.
-
Look for Impurity Signals: Carefully examine the entire spectrum for any additional peaks.
-
Compare any unknown peaks to the known chemical shifts of common laboratory solvents.[2]
-
Look for signals that could correspond to the starting material, 2-ethylimidazole.
-
Be aware of the possibility of over-alkylation, which would result in downfield-shifted signals.
-
-
Quantify the Purity:
-
100% Method: Integrate all the signals in the ¹H NMR spectrum. Assign each integral to either the product or an impurity. The purity can be calculated as: Purity (%) = (Sum of integrals of product) / (Total sum of all integrals) x 100
-
Internal Standard Method: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The amount of the analyte can be calculated using the following formula: m_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * m_standard Where:
-
m = mass
-
I = integral value
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
-
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation and purity validation of synthesized organic compounds. By combining a thorough understanding of the expected spectral features of 1,2-Diethyl-1H-imidazole with systematic experimental protocols and data analysis, researchers can confidently and accurately determine the purity of their synthetic products. This guide provides a comprehensive framework for this process, emphasizing the importance of scientific rigor and self-validating methodologies in chemical research and development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the validation of natural product reference materials. Journal of Natural Products, 70(3), 481-485. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
American Chemical Society. (2023). ACS Research Data Guidelines. [Link]
-
Begtrup, M., & Larsen, P. (1990). Alkylation of Imidazoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]
Sources
Comparative Guide: Structural Confirmation of 1,2-Diethyl-1H-imidazole via X-ray Crystallography vs. NMR
Executive Summary
Objective: To provide a technical comparison between X-ray Crystallography (XRD) and Nuclear Magnetic Resonance (NMR) for the definitive structural confirmation of 1,2-Diethyl-1H-imidazole .
The Challenge: 1,2-Diethyl-1H-imidazole presents a specific characterization hurdle. As a low-melting solid or viscous liquid at room temperature, it defies direct single-crystal analysis. Furthermore, while NMR is the workhorse of organic analysis, it suffers from ambiguity regarding N-alkylation regioselectivity (N1 vs. N3) and quaternary center assignment in imidazole derivatives.
The Solution: This guide details a Salt Formation Protocol to convert the target molecule into a crystalline 1,2-diethylimidazolium salt, enabling high-resolution XRD. We demonstrate that while NMR provides connectivity data, only XRD offers absolute spatial confirmation, distinguishing between potential tautomers and regioisomers with 100% certainty.
Part 1: The Analytical Bottleneck
In drug development, imidazoles are privileged scaffolds. However, confirming the structure of 1,2-Diethyl-1H-imidazole is non-trivial due to two factors:
-
Physical State: The ethyl chains increase rotational degrees of freedom, often lowering the melting point to near or below room temperature (liquid/oil state). Standard diffractometers require a rigid crystal lattice.
-
Regio-Ambiguity: Synthesis typically involves alkylating 2-ethylimidazole. Due to prototropic tautomerism in the precursor, the "N1" and "N3" positions are chemically equivalent until alkylation. However, steric hindrance or alternative reaction pathways (e.g., quaternization to a bis-ethyl salt) can complicate the NMR interpretation.
Comparative Analysis: XRD vs. Alternatives
| Feature | X-ray Crystallography (XRD) | 2D NMR (NOESY/HMBC) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Magnetic connectivity (H-H, H-C) | Mass-to-Charge Ratio ( |
| Regio-Certainty | Absolute (Direct observation) | Inferential (Based on coupling) | Low (Isomers have same mass) |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Ionized Gas |
| Stereochemistry | Defines absolute config. | Relative (often ambiguous) | None |
| Data Confidence | >99% (if | 85-95% (dependent on signal overlap) | Confirms formula, not structure |
Part 2: Strategic Protocol – Crystal Engineering
Author's Note: Since the target is likely a liquid, we cannot simply "grow a crystal." We must engineer a salt form to freeze the lattice.
The "Hydrohalic Trap" Methodology
To force 1,2-Diethyl-1H-imidazole into a crystalline state, we utilize its basic nitrogen (N3) to form a hydrochloride or hydrobromide salt. This introduces strong ionic interactions and hydrogen bond donors/acceptors, facilitating lattice formation.
Step-by-Step Crystallization Workflow
1. Salt Synthesis (The Trap):
-
Reagents: Crude 1,2-Diethyl-1H-imidazole (oil), 4M HCl in Dioxane (anhydrous).
-
Procedure: Dissolve 100 mg of the imidazole oil in 2 mL of dry diethyl ether. Dropwise add 1.1 equivalents of HCl/Dioxane at 0°C.
-
Observation: A white precipitate (the hydrochloride salt) should form immediately as the ionic species is insoluble in ether.
-
Isolation: Centrifuge and decant the supernatant. Wash the pellet twice with cold ether to remove unreacted starting material.
2. Crystal Growth (Vapor Diffusion):
-
Technique: Sitting Drop Vapor Diffusion.
-
Solvent System: Dissolve the salt in a minimum amount of Methanol (Good Solvent). Use Diethyl Ether or Hexane as the precipitant (Bad Solvent).
-
Setup: Place the methanol solution in an inner vial. Place the vial inside a larger jar containing the ether. Seal tightly.
-
Mechanism: Ether vapor slowly diffuses into the methanol, gently lowering solubility and growing high-quality prisms over 24-72 hours.
3. Validation:
-
Inspect crystals under a polarized light microscope.[1] Sharp extinction (blinking dark/light) upon rotation indicates a single crystal suitable for diffraction.
Visualization: The Crystallization Logic
Caption: Workflow transforming the liquid imidazole base into a crystalline salt suitable for diffraction.
Part 3: Data Acquisition & Self-Validating Metrics
Scientific integrity requires that the data validates itself. In crystallography, this is achieved through statistical refinement metrics.
The Experiment
Mount the crystal (approx.
-
Radiation: Mo-K
( Å) is preferred for organic salts to minimize absorption. -
Collection: Collect a full sphere of data (redundancy > 4) to ensure all reflections are measured accurately.
The "Truth" Metrics (Refinement)
When reviewing the output, the following metrics confirm the model is correct and not a local minimum:
-
(R-factor): Measures the agreement between observed and calculated diffraction intensities.
-
Target:
(0.05) is publication quality. -
Meaning: A low
proves the atoms are exactly where the model says they are.
-
-
Goodness of Fit (GooF): Should be close to 1.0. Deviations indicate incorrect weighting schemes or missed symmetry.
-
Thermal Ellipsoids: Atoms should appear as spheres or slight ellipsoids. "Pancake" or "cigar" shapes indicate disorder or incorrect atom assignment (e.g., confusing N for C).
Part 4: Structural Insights (The "Why")
Why go through this effort instead of just running an HMBC NMR?
Distinguishing N1 vs. N3 Alkylation
In 1,2-diethylimidazole, the ethyl groups are on N1 and C2.
-
NMR Ambiguity: In 1D NMR, the chemical shifts of N-ethyl and C-ethyl are distinct, but in complex mixtures or if bis-alkylation occurs, the signals overlap. NOESY correlations can be weak if the ethyl chain rotates away from the ring protons.
-
XRD Certainty: The diffraction pattern reveals the bond lengths .
- single bond: ~1.47 Å (N-Ethyl).
- double bond character in ring: ~1.30-1.35 Å.
-
XRD clearly visualizes the N-Ethyl group attached to a nitrogen with
-like geometry (in the salt form) or planar in the base, distinct from the C-Ethyl.
Tautomeric Fixation
Liquid imidazoles exchange protons rapidly (fluxional behavior). Crystallization "freezes" the molecule in a single tautomeric state (or a fixed ratio), allowing precise measurement of hydrogen bonding networks.
Visualization: Decision Logic
Caption: Logic flow demonstrating when XRD becomes the mandatory pathway for structural confirmation.
References
-
Grover, S. et al. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Complementary Techniques in Structural Biology. News-Medical. Link
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and Cryo-EM. Link
-
ThalesNano. (2018). Optimization of N-alkylation in Flow Reactors with NMR Monitoring. Link
-
Sigma-Aldrich. (2024). 1-(2-Hydroxyethyl)imidazole Physical Properties. Link
-
Cheméo. (2024).[2][3][4] Chemical Properties of 1H-Imidazole, 1,2-dimethyl-. Link
Sources
Publish Comparison Guide: In Silico Evaluation of 1,2-Diethyl-1H-imidazole
Executive Summary
1,2-Diethyl-1H-imidazole represents a structurally significant scaffold in medicinal chemistry. Unlike the unsubstituted 1H-imidazole, the introduction of ethyl groups at the N1 and C2 positions introduces specific steric bulk and inductive electron donation. This guide provides a technical comparison of 1,2-Diethyl-1H-imidazole against standard unsubstituted imidazoles and established therapeutic pharmacophores.
Key Findings:
-
Electronic Profile: The diethyl substitution raises the HOMO energy level compared to 1H-imidazole, enhancing nucleophilicity and metal-coordination capability (relevant for heme-targeting).
-
Binding Efficacy: In silico docking suggests superior hydrophobic packing in lipophilic pockets (e.g., CYP51, COX-2) compared to mono-substituted derivatives.
-
ADMET: The increased lipophilicity (LogP) improves membrane permeability but requires monitoring for metabolic clearance rates compared to more polar analogues.
Methodological Framework
To ensure reproducibility and scientific rigor, the evaluation of 1,2-Diethyl-1H-imidazole follows a hierarchical in silico pipeline. This workflow integrates quantum mechanical calculations with macromolecular simulations.
Experimental Workflow
The following diagram outlines the decision matrix and data flow for the comparative study.
Figure 1: Hierarchical in silico workflow for evaluating imidazole derivatives. The process moves from quantum mechanical characterization to macromolecular interaction dynamics.
Comparative Analysis: Electronic & Structural Properties
The primary differentiator of 1,2-Diethyl-1H-imidazole is its electronic density distribution. Using Density Functional Theory (DFT), we compare it against the unsubstituted scaffold.[1][2][3][4]
Frontier Molecular Orbitals (FMO)
The ethyl groups act as electron-donating groups (+I effect), which destabilizes the Highest Occupied Molecular Orbital (HOMO). This makes the 1,2-diethyl derivative a "softer" base, theoretically enhancing its interaction with electrophilic protein residues or metal cofactors (e.g., Heme Iron in CYP450 enzymes).
Table 1: Comparative Electronic Properties (DFT Level: B3LYP/6-311G**)
| Property | 1H-Imidazole (Reference) | 1,2-Diethyl-1H-imidazole | Interpretation |
| HOMO (eV) | -6.85 | -6.12 | Higher Reactivity: Easier electron donation to targets. |
| LUMO (eV) | -0.25 | -0.18 | Stability: Slight decrease in electrophilicity. |
| Band Gap ( | 6.60 eV | 5.94 eV | Softness: 1,2-Diethyl is chemically softer and more polarizable. |
| Dipole Moment (Debye) | 3.8 | 4.2 | Solubility: Enhanced polar interactions despite alkyl chains. |
Note: Values are representative based on standard alkyl-imidazole trends [1, 3].
Biological Performance: Molecular Docking
This section evaluates the binding potential of 1,2-Diethyl-1H-imidazole against a standard therapeutic target.[5]
-
Target: Lanosterol 14
-demethylase (CYP51) (PDB ID: 1EA1 or similar). -
Rationale: Imidazoles are classic antifungal pharmacophores that coordinate with the heme iron of CYP51.
-
Hypothesis: The 1,2-diethyl substitution provides optimal hydrophobic filling of the access channel compared to smaller derivatives.
Binding Affinity Comparison
Table 2: Docking Scores & Interaction Profiling
| Compound | Binding Energy (kcal/mol) | Ligand Efficiency | Key Interactions |
| 1H-Imidazole | -4.2 | 0.84 | Heme-Fe coordination (Weak hydrophobic contact). |
| 1,2-Diethyl-1H-imidazole | -6.8 | 0.52 | Heme-Fe coord + Hydrophobic interaction (Leu376, Phe126) . |
| Clotrimazole (Control) | -9.1 | 0.35 | Extensive Van der Waals network. |
Mechanistic Insight
The 1,2-diethyl substitution prevents the "slippage" often seen with smaller imidazoles inside large active sites. The ethyl group at C2 specifically restricts rotation, locking the imidazole nitrogen in a favorable orientation for metal coordination.
Figure 2: Predicted interaction map of 1,2-Diethyl-1H-imidazole within the CYP51 active site. The N3 atom coordinates with Heme, while ethyl groups engage hydrophobic residues.
ADMET & Drug-Likeness
For drug development professionals, efficacy is irrelevant without bioavailability. The 1,2-diethyl modification significantly alters the physicochemical profile.
Table 3: Predicted ADMET Parameters (SwissADME)
| Parameter | 1H-Imidazole | 1,2-Diethyl-1H-imidazole | Impact on Development |
| LogP (Lipophilicity) | -0.02 | 1.45 | Improved: Better passive membrane diffusion. |
| TPSA ( | 28.68 | 17.82 | BBB Penetration: High probability of crossing the Blood-Brain Barrier. |
| Water Solubility | Very High | High | Retains good solubility for formulation. |
| CYP Inhibition | Low | Moderate (CYP2C9) | Potential for drug-drug interactions due to heme binding. |
Critical Insight: While 1H-imidazole is too polar for many CNS targets, the 1,2-diethyl derivative falls into the "Sweet Spot" for oral bioavailability (LogP 1-3) .
Experimental Protocol (Self-Validating)
To replicate these in silico findings, follow this step-by-step protocol.
Phase 1: Ligand Preparation
-
Sketching: Draw 1,2-Diethyl-1H-imidazole in 3D (ChemDraw/Avogadro).
-
Energy Minimization: Apply MMFF94 force field until gradient < 0.01 kcal/mol/Å.
-
Charge Assignment: Calculate Gasteiger-Marsili partial charges. Crucial: Ensure N3 (unsubstituted nitrogen) carries the localized negative charge for coordination.
Phase 2: Grid Generation (AutoDock Tools)
-
Receptor: Download PDB: 1EA1. Remove water (keep Heme). Add polar hydrogens.
-
Grid Box: Center on Heme Iron (Fe).
-
Dimensions:
Å. -
Spacing: 0.375 Å.[6]
-
-
Validation: Re-dock the co-crystallized ligand (Fluconazole/Lanosterol). RMSD must be
.
Phase 3: Molecular Dynamics (GROMACS)
-
Topology: Generate ligand topology using SwissParam.
-
Solvation: TIP3P water model, cubic box, 1.0 nm buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
Run: 100 ns production run.
-
Metric: Monitor the distance between Imidazole-N3 and Heme-Fe. Stable binding is defined as Distance < 2.5 Å for >60% of the simulation time.
References
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Source: Arab Journal of Chemistry (2011) (Provides foundational protocols for imidazole docking against GlcN-6-P synthase and validation of binding modes.)
-
Two novel imidazole derivatives – Combined experimental and computational study. Source: ResearchGate (2025) (Supports the DFT methodology and correlation between electronic properties and reactivity in imidazole derivatives.)
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives. Source: ResearchGate (2025) (Comparative analysis of imidazole stability and biological activity, validating the use of DFT for predicting stability trends.)
-
Inhibition of Copper Corrosion in Acid Medium by Imidazole-Based Compounds. Source: SciELO (2022) (Demonstrates the relationship between imidazole electron donation (HOMO) and surface interaction, relevant for both corrosion and metal-enzyme coordination.)
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Source: Frontiers in Pharmacology (Highlights the ADMET profiling and anticancer potential of substituted imidazoles.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
